(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

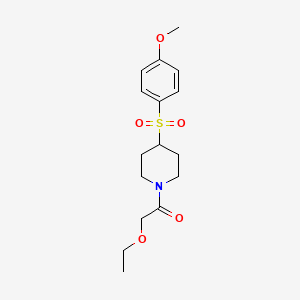

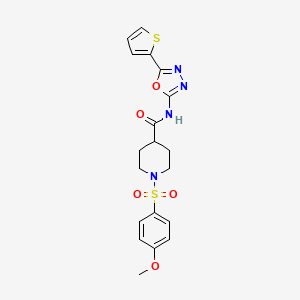

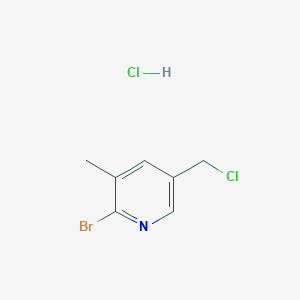

“(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2172562-66-0 . It is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2S2.ClH/c1-11(8,9)6-5(4-7)2-3-10-6;/h2-3H,4,7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Characterization of Metal-Organic Frameworks

The development of metal-organic frameworks (MOFs) using sulfonate and thiophene-functionalized ligands demonstrates the compound's utility in creating structures with potential applications in luminescence sensing and environmental remediation. These frameworks exhibit diverse structures and properties, such as efficient sensory materials for detecting environmental contaminants, highlighting the versatility of such compounds in synthetic chemistry and materials science (Zhao et al., 2017).

Catalytic Processes for Methane Production

Research on catalytic processes for converting carbon dioxide to methane provides insight into the environmental and energy-related applications of sulfonate derivatives. These studies focus on the methanation reaction, offering a method for renewable energy storage and a way to mitigate carbon emissions. The research identifies effective catalysts and reaction mechanisms, contributing to the development of sustainable technologies for methane production from CO2 and H2 under various conditions (Rönsch et al., 2016).

Environmental Implications and Methane Utilization

Investigations into the environmental roles and biotechnological applications of methanotrophic bacteria use methane as a carbon source for producing valuable compounds. This research underscores the potential of using methane, a compound related to the subject chemical through its sulfur-containing derivative pathways, for bioremediation, biofuel production, and other environmental applications. These studies emphasize the importance of methane as a resource and the capabilities of methanotrophs in adding value through various biotechnological applications (Strong et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

(2-methylsulfonylthiophen-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-5(4-7)2-3-10-6;/h2-3H,4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVSVJGUMUUBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CS1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)